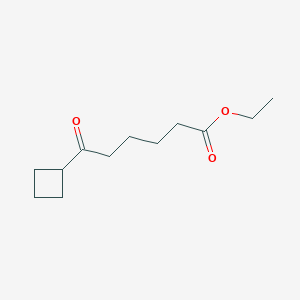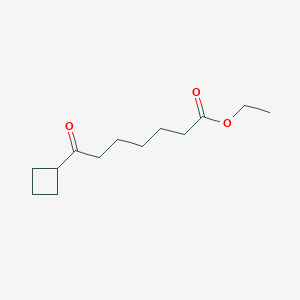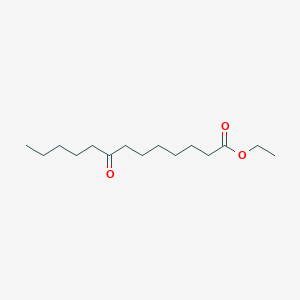
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,3-dichlorophenyl group and a 7-oxoheptanoic acid group. The 2,3-dichlorophenyl group is a phenyl ring with two chlorine atoms attached at the 2nd and 3rd positions. The 7-oxoheptanoic acid is a seven-carbon chain with a ketone group at the 7th position and a carboxylic acid group at the end, which forms an ester with an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and a seven-carbon chain with a ketone group and an ester group . The exact three-dimensional structure would depend on the spatial arrangement of these groups and could potentially exist as different stereoisomers.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups (like the ketone and ester groups) and the chlorine substituents on the phenyl ring could influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Application Summary
This compound is utilized in the synthesis of antidepressant molecules. The process involves metal-catalyzed reactions that are crucial for creating key structural motifs found in antidepressant drugs .
Methods of Application
The synthesis typically involves transition metals like iron, nickel, and ruthenium as catalysts. These metals facilitate various steps in the formation of complex organic structures that are active in antidepressant medications .
Results
The outcomes have shown that these methods can effectively produce compounds with antidepressant properties. The success rate of these syntheses is significant, contributing to the development of new treatments for depression .
Methods of Application: The synthesis involves a two-step process starting with the creation of a silylated derivative followed by deprotection and tosylation using tosyl fluoride .
Results: The synthesized 1,4-dihydropyridines are valuable for their roles as calcium channel blockers and have potential applications in treating hypertension .
Methods of Application: The biochemical methods include the manipulation of monoamine neurotransmitter pathways, aiming to correct imbalances that lead to depressive symptoms .
Results: The research has provided insights into the biochemical basis of depression and has led to the identification of potential targets for new antidepressant drugs .
Methods of Application: Engineering approaches involve the design of reactors and the use of process simulation to maximize yield and minimize waste in the synthesis of the compound .
Results: The engineering efforts have resulted in more efficient and sustainable production methods for pharmaceuticals containing this compound .
Methods of Application: The compound is used as a precursor in the synthesis of materials that require precise molecular architecture for their functionality .
Results: The research has led to the development of materials with improved performance characteristics for various applications .
Methods of Application: The compound is tested against various pathogens to assess its efficacy and determine optimal dosing regimens .
Results: Some derivatives have shown promising results, with high inhibition rates against specific strains of bacteria and parasites .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZVRYEAQLCQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645743 |
Source


|
| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
CAS RN |
898777-91-8 |
Source


|
| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














